molecular formula C7H8ClNO B14862935 2-(Chloromethyl)-6-methylpyridin-4-OL

2-(Chloromethyl)-6-methylpyridin-4-OL

Cat. No.: B14862935
M. Wt: 157.60 g/mol
InChI Key: ZFRATDHXUHTOFQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylpyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylpyridin-4-OL typically involves the chloromethylation of 6-methylpyridin-4-OL. One common method is the reaction of 6-methylpyridin-4-OL with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylpyridin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present on the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Ketones or aldehydes formed by the oxidation of the hydroxyl group.

    Reduction Reactions: Reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-(Chloromethyl)-6-methylpyridin-4-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylpyridin-4-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can result in inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

2-(Chloromethyl)-6-methylpyridin-4-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-(chloromethyl)-6-methyl-1H-pyridin-4-one

InChI

InChI=1S/C7H8ClNO/c1-5-2-7(10)3-6(4-8)9-5/h2-3H,4H2,1H3,(H,9,10)

InChI Key

ZFRATDHXUHTOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1)CCl

Origin of Product

United States

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